[(2-Isocyanophenyl)methoxy](trimethyl)silane
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Overview
Description
(2-Isocyanophenyl)methoxysilane is an organosilicon compound with the molecular formula C11H15NO2Si. This compound is characterized by the presence of an isocyanophenyl group attached to a methoxy group, which is further bonded to a trimethylsilyl group. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Isocyanophenyl)methoxysilane typically involves the reaction of 2-isocyanophenol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group. The general reaction scheme is as follows:
2-Isocyanophenol+Trimethylchlorosilane→(2-Isocyanophenyl)methoxysilane+HCl
Industrial Production Methods
Industrial production of (2-Isocyanophenyl)methoxysilane follows similar synthetic routes but on a larger scale. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2-Isocyanophenyl)methoxysilane undergoes various chemical reactions, including:
Substitution Reactions: The methoxy group can be substituted with other nucleophiles.
Hydrolysis: The trimethylsilyl group can be hydrolyzed to form silanols.
Addition Reactions: The isocyanate group can react with amines to form ureas.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base.
Hydrolysis: Water or aqueous acids/bases are used to hydrolyze the trimethylsilyl group.
Addition Reactions: Amines are commonly used to react with the isocyanate group under mild conditions.
Major Products Formed
Substitution Reactions: Products include substituted silanes.
Hydrolysis: Products include silanols and methanol.
Addition Reactions: Products include ureas.
Scientific Research Applications
(2-Isocyanophenyl)methoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of ureas and carbamates.
Biology: Employed in the modification of biomolecules for labeling and detection.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable bonds with various functional groups.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Isocyanophenyl)methoxysilane involves the reactivity of its functional groups:
Isocyanate Group: Reacts with nucleophiles such as amines to form ureas, which are stable and have various applications.
Trimethylsilyl Group: Provides hydrophobicity and can be hydrolyzed to form silanols, which can further react to form siloxane bonds.
Comparison with Similar Compounds
Similar Compounds
Methoxytrimethylsilane: Similar in structure but lacks the isocyanate group.
Trimethoxysilane: Contains three methoxy groups instead of one.
(2-Methoxyphenyl)trimethylsilane: Similar but with a methoxy group instead of an isocyanate group.
Uniqueness
(2-Isocyanophenyl)methoxysilane is unique due to the presence of both an isocyanate group and a trimethylsilyl group. This combination allows it to participate in a variety of chemical reactions, making it a versatile reagent in synthetic chemistry.
Properties
CAS No. |
497152-89-3 |
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Molecular Formula |
C11H15NOSi |
Molecular Weight |
205.33 g/mol |
IUPAC Name |
(2-isocyanophenyl)methoxy-trimethylsilane |
InChI |
InChI=1S/C11H15NOSi/c1-12-11-8-6-5-7-10(11)9-13-14(2,3)4/h5-8H,9H2,2-4H3 |
InChI Key |
SQNQJVSCDBBNOV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OCC1=CC=CC=C1[N+]#[C-] |
Origin of Product |
United States |
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